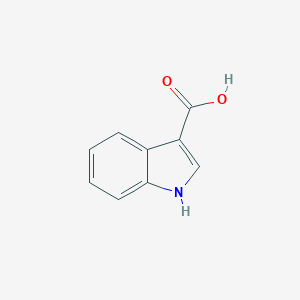

Indole-3-carboxylic acid

Descripción general

Descripción

Indole-3-carboxylic acid (I3CA) is a heterocyclic aromatic compound characterized by an indole ring system with a carboxylic acid group at the third position. It occurs naturally in plants, fungi, and bacteria, where it serves as a precursor or metabolite in biosynthetic pathways . For instance, the endophytic fungus Lasiodiplodia sp. ME4-2 produces I3CA alongside other aromatic compounds, highlighting its ecological and pharmacological relevance . In plants like Arabidopsis thaliana, I3CA derivatives are synthesized via the oxidation of indole-3-acetonitrile by cytochrome P450 enzymes (e.g., CYP71B6) and aldehyde oxidases (e.g., AAO1), playing roles in pathogen defense . Structurally, I3CA forms centrosymmetric cyclic dimers through O–H⋯O hydrogen bonds, a feature critical to its crystalline stability .

Aplicaciones Científicas De Investigación

Plant Growth Regulation

Overview : Indole-3-carboxylic acid acts as a plant growth regulator, enhancing growth and development by mimicking plant hormones.

Key Findings :

- Crop Yield Improvement : Studies demonstrate that this compound significantly improves crop yields and stress resistance in various plants by promoting root growth and nutrient uptake .

- Mechanism of Action : The compound influences gene expression related to growth and stress responses, thereby enhancing physiological processes in plants .

Pharmaceutical Development

Overview : this compound serves as a crucial building block in the synthesis of various pharmaceuticals.

Key Findings :

- Anti-Cancer Properties : Research indicates that this compound can enhance the anti-cancer potency of existing drugs like doxorubicin by inducing cellular senescence in colorectal cancer cells .

- Cytotoxicity : It exhibits cytotoxic effects against human lung (A549) and breast (MCF-7) cancer cells, with effective concentrations being 4.6 µg/ml and 12.9 µg/ml respectively .

- Antihypertensive Effects : Novel derivatives of this compound have shown potential as angiotensin II receptor antagonists, effectively lowering blood pressure in hypertensive models .

Biochemical Research

Overview : This compound is utilized to study various metabolic pathways and enzyme activities.

Key Findings :

- Metabolic Pathways : this compound is instrumental in elucidating metabolic pathways involved in disease mechanisms, particularly in cancer and metabolic disorders .

- Enzyme Interaction Studies : It has been used to investigate enzyme activities that are critical for understanding cellular processes and developing therapeutic strategies .

Food Industry Applications

Overview : this compound is employed as a flavoring agent and preservative.

Key Findings :

- Flavor Enhancement : Its application in food products contributes to improved taste profiles while also extending shelf life through its preservative qualities .

- Potential Biomarker : The compound may serve as a biomarker for dietary intake of certain foods, aiding in nutritional studies .

Cosmetic Formulations

Overview : this compound is incorporated into skincare products for its antioxidant properties.

Key Findings :

- Skin Health Benefits : It promotes skin health by combating oxidative stress and signs of aging, making it a valuable ingredient in cosmetic formulations .

Antimicrobial Activity

Overview : Recent studies have explored the antimicrobial properties of this compound derivatives.

Key Findings :

- Antibacterial and Antifungal Effects : A series of dipeptide derivatives containing this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida albicans .

- Molecular Docking Studies : These derivatives demonstrated strong binding affinities with target proteins involved in microbial resistance, indicating their potential as novel antimicrobial agents .

Data Table Summary

Mecanismo De Acción

El mecanismo de acción del ácido indole-3-carboxílico implica su interacción con varios objetivos moleculares y vías:

Objetivos moleculares: El compuesto puede interactuar con enzimas como la ADN girasa y la lanosterol-14-alfa demetilasa, exhibiendo actividades antibacterianas y antifúngicas.

Vías involucradas: Puede modular las vías de señalización relacionadas con el crecimiento celular y la apoptosis, contribuyendo a sus propiedades anticancerígenas.

Comparación Con Compuestos Similares

Comparative Analysis of I3CA with Structurally Similar Compounds

Structural Isomers: Positional Effects of the Carboxyl Group

I3CA belongs to a family of indole-carboxylic acids differing in the position of the carboxyl group on the indole ring. High-performance liquid chromatography (HPLC) studies have resolved five isomers: indole-2-, -3-, -4-, -5-, and -6-carboxylic acids, with retention times influenced by solvent polarity .

Key Structural Comparisons:

- Indole-6-carboxylic acid (I6CA): Derivatives of I6CA, such as compounds 4a and 4b, exhibit potent inhibitory activity against bacterial cystathionine γ-synthase (bCSE), whereas I3CA derivatives (e.g., 1a–1c) lack activity under similar conditions .

Table 1: Structural and Functional Differences Among Indole-Carboxylic Acid Isomers

Functional Derivatives: Side Chain Modifications

Short-Chain Indole Derivatives

- Indole-3-acetic acid (IAA): A plant hormone with a methylene group between the indole ring and carboxyl group. Unlike I3CA, IAA forms O–H⋯O dimers in crystals and is metabolized by microbial enzymes like IacA and IacE, which fail to oxidize I3CA due to its lack of a side chain .

- Indole-3-propionic acid (IPA): Exhibits antioxidant properties but differs from I3CA in solubility and intermolecular interactions due to its longer aliphatic chain .

Physicochemical and Metabolic Properties

- Decarboxylation Kinetics: I3CA undergoes acid-catalyzed decarboxylation via an A-SE2 mechanism, with solvent isotope effects (2.23–2.72) indicating proton transfer as the rate-limiting step. Substituents like 5-chloro or 2-methyl groups alter reaction rates, impacting stability .

- Enzymatic Processing: I3CA resists oxidation by E. coli enzymes IacA/IacE due to its short side chain, unlike indole-3-butyric acid or indole-3-propionic acid, which are metabolized efficiently .

Actividad Biológica

Indole-3-carboxylic acid (I3CA) is an important indolic compound that has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects in various diseases. This article provides a comprehensive overview of the biological activity of I3CA, highlighting key research findings, case studies, and potential applications.

Chemical Structure and Properties

This compound is a derivative of indole, characterized by a carboxyl group attached to the third carbon of the indole ring. Its molecular formula is , and it exhibits properties that make it a versatile building block in medicinal chemistry.

1. Antimicrobial Activity

I3CA and its derivatives have been studied for their antimicrobial properties against various pathogens. A recent study synthesized dipeptide derivatives containing I3CA, which were evaluated for their antibacterial and antifungal activities. The results indicated that these compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, and antifungal activity against fungi like Candida albicans .

| Compound Type | Target Organisms | Activity Observed |

|---|---|---|

| Dipeptide Derivatives | Staphylococcus aureus | Good antibacterial activity |

| Escherichia coli | Good antibacterial activity | |

| Candida albicans | Good antifungal activity |

2. Anti-Inflammatory Effects

I3CA has shown promising results in modulating inflammatory responses. In a study involving broiler chickens infected with Eimeria maxima, dietary supplementation with I3CA significantly reduced the expression of pro-inflammatory cytokines such as IL-1β and IL-8. This suggests that I3CA can enhance intestinal immunity and barrier integrity, making it a potential candidate for improving gut health in livestock .

3. Plant Growth Promotion

Research indicates that I3CA can induce resistance in plants against pathogens. For instance, it has been reported to enhance resistance in Arabidopsis thaliana against the necrotrophic fungus Plectosphaerella cucumerina. This effect is attributed to the compound's ability to prime plant defense mechanisms .

Case Study 1: Dietary Supplementation in Poultry

In an experiment involving 120 male broiler chickens, different dietary levels of I3CA were tested for their effects on growth performance and immune response during an infection with Eimeria maxima. The group receiving the highest dose of I3CA (10 mg/kg feed) exhibited improved body weight gain and reduced intestinal lesions compared to control groups. This highlights the potential of I3CA as a feed additive in poultry farming to enhance health and productivity .

Case Study 2: Antihypertensive Activity

Recent investigations into novel derivatives of I3CA have revealed their potential as antihypertensive agents. In spontaneously hypertensive rats, certain synthesized derivatives demonstrated a significant reduction in blood pressure (up to 48 mm Hg) when administered orally at doses comparable to established antihypertensive drugs like losartan .

The biological activities of I3CA are mediated through several mechanisms:

- Antimicrobial Mechanism : The interaction between I3CA derivatives and bacterial enzymes like DNA gyrase suggests a mechanism for their antibacterial activity .

- Anti-inflammatory Pathways : I3CA modulates immune responses by influencing cytokine expression and enhancing tight junction protein levels in intestinal cells, thereby improving gut barrier function .

- Plant Defense Activation : In plants, I3CA activates signaling pathways that lead to enhanced resistance against pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for producing ICA and its derivatives?

ICA is synthesized via indole cyclization techniques, including palladium-catalyzed cross-coupling reactions and acid-catalyzed annulation. For example, substituted indoles can undergo carboxylation at the 3-position using CO₂ under transition metal catalysis (e.g., Pd or Cu) . Derivatives like esters are synthesized via esterification with alcohols under acidic conditions, while amides are formed via coupling reagents (e.g., EDC/HOBt) .

Q. Which analytical methods are optimal for quantifying ICA in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is widely used, achieving a limit of detection (LOD) of 0.1 µg/mL in urine . Mass spectrometry (LC-MS/MS) enhances specificity, particularly for distinguishing ICA from structurally similar metabolites like indole-3-acetic acid (IAA) . Sample preparation often involves solid-phase extraction (SPE) with C18 cartridges to isolate ICA from interfering compounds .

Q. What are the primary biological roles of ICA in human metabolism and plant systems?

In humans, ICA is a tryptophan metabolite implicated in modulating oxidative stress and inflammation. It is elevated in liver disease and mediates 32.99% of the inflammatory effects of IL-18 in diabetic kidney disease (DKD) . In plants, ICA is synthesized by cyanobacteria and acts as a secondary metabolite influencing nitrogen fixation and chlorophyll production .

Q. What safety protocols are recommended for handling ICA in laboratory settings?

ICA requires storage at 2–8°C in airtight containers to prevent degradation . Personal protective equipment (PPE) such as nitrile gloves and lab coats are mandatory. Avoid contact with strong oxidizers to prevent hazardous decomposition into NOx and COx .

Advanced Research Questions

Q. How does ICA contribute to the pathogenesis of diabetic kidney disease (DKD)?

ICA is identified as a biomarker in DKD, correlating with glomerular filtration rate decline. It mediates IL-18-driven inflammation via a composite metabolite index (CMI), which improves DKD risk stratification by 12% (AUC = 0.88) when added to clinical models . Mechanistic studies suggest ICA modulates NF-κB signaling in renal tubular cells, though exact pathways require further validation .

Q. How can researchers address contradictions in ICA’s reported roles across studies?

Discrepancies arise from matrix effects (e.g., urine vs. serum ICA levels) and inter-species variability. For example, ICA exhibits pro-apoptotic effects in cancer cells but acts as an antioxidant in hepatocytes. Standardized protocols for sample collection (e.g., fasting vs. postprandial) and normalization to creatinine are critical . Meta-analyses integrating metabolomic and transcriptomic data are recommended to resolve context-dependent roles.

Q. What factors influence ICA’s stability in experimental assays?

ICA degrades under UV light and alkaline conditions (pH > 8). Stability assays show a half-life of 48 hours in PBS (pH 7.4) at 25°C, extending to 14 days when stored at -20°C . For cell-based studies, use antioxidant buffers (e.g., 1 mM ascorbate) to prevent oxidation .

Q. Does ICA interact synergistically with other indole metabolites in microbial communities?

In gut microbiota, ICA potentiates the anti-inflammatory effects of indole-3-propionic acid (IPA) by upregulating aryl hydrocarbon receptor (AhR) pathways. Co-administration in murine models reduces colitis severity by 40% compared to ICA alone . Synergy is concentration-dependent, with optimal ratios requiring titration (e.g., 1:2 ICA:IPA) .

Q. How do structural modifications of ICA enhance its bioactivity as a therapeutic agent?

Methylation at the carboxyl group improves blood-brain barrier penetration for neurodegenerative studies, while halogenation (e.g., 5-fluoro-ICA) enhances anticancer potency by 3-fold in glioblastoma models . Computational docking studies guide modifications targeting specific enzymes (e.g., EphB3 kinase inhibitors with IC₅₀ = 50 nM) .

Propiedades

IUPAC Name |

1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAKOBLIOCQGJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227886 | |

| Record name | Indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indole-3-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

771-50-6 | |

| Record name | Indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59711R38B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indole-3-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206.5 °C | |

| Record name | Indole-3-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.